molecular formula C18H18N4O4S B12705767 2-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-N,N,5-trimethylbenzenesulfonamide CAS No. 6300-36-3

2-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-N,N,5-trimethylbenzenesulfonamide

Cat. No.: B12705767
CAS No.: 6300-36-3
M. Wt: 386.4 g/mol
InChI Key: OUECECSFOVBXOS-UHFFFAOYSA-N
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Description

2-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-N,N,5-trimethylbenzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core with diazenyl and sulfonamide functional groups, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-N,N,5-trimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene . The diazenyl group is introduced via a diazotization reaction, where the quinoline derivative is treated with nitrous acid, followed by coupling with an appropriate amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-N,N,5-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-N,N,5-trimethylbenzenesulfonamide is unique due to its combination of quinoline, diazenyl, and sulfonamide groups, which confer distinct chemical properties and biological activities.

Properties

CAS No.

6300-36-3

Molecular Formula

C18H18N4O4S

Molecular Weight

386.4 g/mol

IUPAC Name

2-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)diazenyl]-N,N,5-trimethylbenzenesulfonamide

InChI

InChI=1S/C18H18N4O4S/c1-11-8-9-14(15(10-11)27(25,26)22(2)3)20-21-16-17(23)12-6-4-5-7-13(12)19-18(16)24/h4-10H,1-3H3,(H2,19,23,24)

InChI Key

OUECECSFOVBXOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C(C3=CC=CC=C3NC2=O)O)S(=O)(=O)N(C)C

Origin of Product

United States

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